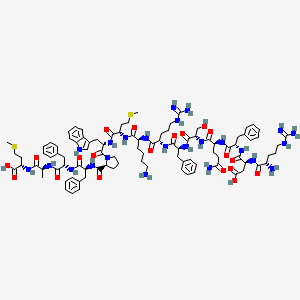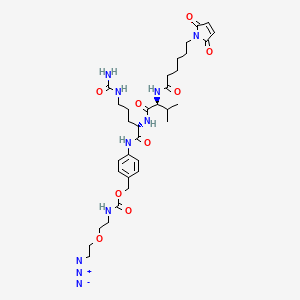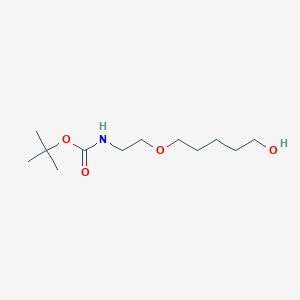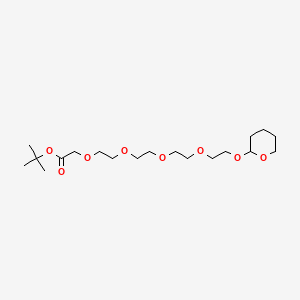![molecular formula C27H35N5O6 B11932219 N-(2,2-dimethylpropyl)-N~2~-[4-(hydroxycarbamoyl)benzene-1-carbonyl]-L-asparaginyl-N-benzyl-L-alaninamide](/img/structure/B11932219.png)
N-(2,2-dimethylpropyl)-N~2~-[4-(hydroxycarbamoyl)benzene-1-carbonyl]-L-asparaginyl-N-benzyl-L-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RTS-V5 is a dual inhibitor of histone deacetylase and proteasome. It has shown significant potential in scientific research, particularly in the field of cancer treatment. The compound inhibits multiple isoforms of histone deacetylase, including histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, histone deacetylase 6, and histone deacetylase 8 .
Métodos De Preparación
The synthesis of RTS-V5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods for RTS-V5 are also not publicly available, but they likely involve large-scale synthesis techniques used in pharmaceutical manufacturing.
Análisis De Reacciones Químicas
RTS-V5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert RTS-V5 into reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical structure and activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
RTS-V5 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown efficacy in inducing endoplasmic reticulum stress and apoptosis in cancer cells, particularly bladder cancer cells.
Epigenetics: As a histone deacetylase inhibitor, RTS-V5 is used to study the regulation of gene expression and chromatin remodeling.
Proteasome Inhibition: The compound’s ability to inhibit proteasomes makes it valuable in research related to protein degradation and homeostasis.
Drug Development: RTS-V5 serves as a lead compound for developing new dual inhibitors targeting histone deacetylase and proteasome.
Mecanismo De Acción
RTS-V5 exerts its effects by simultaneously inhibiting histone deacetylase and proteasomes. This dual inhibition leads to the accumulation of unfolded proteins in cells, causing endoplasmic reticulum stress and apoptosis . The compound also inhibits the mammalian target of rapamycin pathway by increasing the expression of AMP-activated protein kinase . Additionally, RTS-V5 causes histone and tubulin hyperacetylation, further contributing to its anticancer effects .
Comparación Con Compuestos Similares
RTS-V5 is unique due to its dual inhibition of histone deacetylase and proteasomes. Similar compounds include:
Panobinostat: A broad-spectrum histone deacetylase inhibitor with anticancer properties.
Bocodepsin hydrochloride: A selective histone deacetylase inhibitor used in cancer research.
SP-2-225: A selective inhibitor of histone deacetylase 6 with antitumor properties.
RTS-V5 stands out due to its ability to target both histone deacetylase and proteasomes, making it a valuable tool in cancer research and drug development .
Propiedades
Fórmula molecular |
C27H35N5O6 |
|---|---|
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
1-N-[(2S)-1-[[(2S)-1-(benzylamino)-1-oxopropan-2-yl]amino]-4-(2,2-dimethylpropylamino)-1,4-dioxobutan-2-yl]-4-N-hydroxybenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C27H35N5O6/c1-17(23(34)28-15-18-8-6-5-7-9-18)30-26(37)21(14-22(33)29-16-27(2,3)4)31-24(35)19-10-12-20(13-11-19)25(36)32-38/h5-13,17,21,38H,14-16H2,1-4H3,(H,28,34)(H,29,33)(H,30,37)(H,31,35)(H,32,36)/t17-,21-/m0/s1 |
Clave InChI |
CMINWSPSBRREEO-UWJYYQICSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@H](CC(=O)NCC(C)(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NO |
SMILES canónico |
CC(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC(=O)NCC(C)(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)

![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)






![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide](/img/structure/B11932199.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[[12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoyl]amino]propoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B11932203.png)
![2-[[4-[(3S)-1-oxo-3,4-dihydroisochromene-3-carbonyl]piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B11932210.png)
